Cas no 855836-52-1 (3-Bromo-2-iodophenol)

3-Bromo-2-iodophenol is a halogenated phenolic compound with the molecular formula C₆H₄BrIO. It serves as a versatile intermediate in organic synthesis, particularly in cross-coupling reactions such as Suzuki-Miyaura and Buchwald-Hartwig couplings, due to the presence of both bromo and iodo substituents on the aromatic ring. The compound’s distinct reactivity profile allows for selective functionalization, making it valuable in pharmaceutical and agrochemical research. Its solid-state stability and well-defined halogen positions facilitate precise derivatization. The electron-withdrawing effects of the halogens also enhance its utility in electrophilic substitution reactions. Proper handling is required due to potential sensitivity to light and moisture.
3-Bromo-2-iodophenol structure
3-Bromo-2-iodophenol structure
Product Name:3-Bromo-2-iodophenol
CAS No:855836-52-1
MF:C6H4BrIO
MW:298.903833389282
MDL:MFCD08166320
CID:717449
PubChem ID:11162338
Update Time:2025-06-11

3-Bromo-2-iodophenol Chemical and Physical Properties

Names and Identifiers

    • 3-Bromo-2-iodophenol
    • Phenol, 3-bromo-2-iodo-
    • Bromjodphenol
    • PubChem22617
    • 2-Iodo-3-bromophenol
    • TD1055
    • 3290AC
    • CM11649
    • AS05449
    • MB05341
    • BC004808
    • AM804419
    • ST24041849
    • 3-Bromo-2-iodophenol (ACI)
    • CS-0036114
    • SY124560
    • DTXSID70457380
    • DS-13746
    • 855836-52-1
    • AC-28555
    • AKOS016001207
    • MFCD08166320
    • SCHEMBL2677547
    • MDL: MFCD08166320
    • Inchi: 1S/C6H4BrIO/c7-4-2-1-3-5(9)6(4)8/h1-3,9H
    • InChI Key: WJJYPSTVJBRTGK-UHFFFAOYSA-N
    • SMILES: BrC1C(I)=C(O)C=CC=1

Computed Properties

  • Exact Mass: 297.84900
  • Monoisotopic Mass: 297.84902g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 9
  • Rotatable Bond Count: 0
  • Complexity: 99.1
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 20.2
  • XLogP3: 2.9

Experimental Properties

  • Density: 2.369
  • Melting Point: 85℃
  • Boiling Point: 243.9°C at 760 mmHg
  • Flash Point: 101.3°C
  • Refractive Index: 1.699
  • PSA: 20.23000
  • LogP: 2.75930

3-Bromo-2-iodophenol Security Information

3-Bromo-2-iodophenol Customs Data

  • HS CODE:2908199090
  • Customs Data:

    China Customs Code:

    2908199090

    Overview:

    HS:2908199090 Derivatives of other phenols and phenolic alcohols containing only halogen substituents and their salts VAT:17.0% Tax refund rate:9.0% Regulatory conditions:nothing MFN tariff:5.5% general tariff:30.0%

    Declaration elements:

    Product Name, component content, use to

    Summary:

    HS: 2908199090. derivatives of polyphenols or phenol-alcohols containing only halogen substituents and their salts. VAT:17.0%. tax rebate rate:9.0%. supervision conditions:None. MFN tariff:5.5%. general tariff:30.0%

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3-Bromo-2-iodophenol Production Method

Production Method 1

Reaction Conditions
1.1 Reagents: Cesium carbonate Solvents: Methanol ;  0 °C; 3 h, rt
1.2 Reagents: Ammonium chloride Solvents: Dichloromethane ,  Water ;  rt
Reference
Twofold Unsymmetrical C-H Functionalization of PyrDipSi-Substituted Arenes: A General Method for the Synthesis of Substituted meta-Halophenols
Sarkar, Dhruba; et al, Angewandte Chemie, 2013, 52(41), 10800-10804

Production Method 2

Reaction Conditions
1.1 Reagents: Lithium bis(trimethylsilyl)amide Solvents: Tetrahydrofuran ;  -78 °C; overnight, -78 °C → rt
1.2 Reagents: Hydrochloric acid Solvents: Water ;  rt
Reference
Synthesis of Polysubstituted Meta-Halophenols by Anion-Accelerated 2π-Electrocyclic Ring Opening
Staudt, Markus; et al, Chemistry - A European Journal, 2021, 27(42), 10941-10947

Production Method 3

Reaction Conditions
1.1 Reagents: Sodium hydride Solvents: Tetrahydrofuran ;  rt; 2 h, rt
1.2 Solvents: Tetrahydrofuran ;  16 h, rt
2.1 Reagents: Lithium diisopropylamide Solvents: Tetrahydrofuran ;  20 min, -78 °C; 30 min, -78 °C
2.2 Reagents: Iodine ;  30 min, -78 °C; -78 °C → rt
2.3 Reagents: Sodium thiosulfate Solvents: Water ;  rt
3.1 Reagents: Sodium hydroxide Solvents: Ethanol ;  16 h, rt → 90 °C; 90 °C → rt
3.2 Reagents: Hydrochloric acid Solvents: Diethyl ether ,  Water ;  neutralized, 0 °C
Reference
One-Pot Synthesis of Heteroatom-Bridged Cyclic Diaryliodonium Salts
Damrath, Mattis; et al, Organic Letters, 2022, 24(13), 2562-2566

Production Method 4

Reaction Conditions
1.1 Reagents: Sodium hydride Solvents: Tetrahydrofuran ;  rt; 2.5 h, rt
1.2 8 h, rt
2.1 Reagents: Lithium diisopropylamide Solvents: Tetrahydrofuran ,  Hexane ;  30 min, -78 °C
2.2 Reagents: Iodine ;  30 min, -78 °C; -78 °C → rt
3.1 Reagents: Sodium hydroxide Solvents: Ethanol ;  4 h, reflux
Reference
Aggregation-responsive ON-OFF-ON fluorescence-switching behaviour of twisted tetrakis(benzo[b]furyl)ethene made by hafnium-mediated McMurry coupling
Hamada, Hiroyoshi; et al, Materials Chemistry Frontiers, 2018, 2(2), 296-299

Production Method 5

Reaction Conditions
1.1 Reagents: N-Bromosuccinimide ,  Iodobenzene diacetate Catalysts: Palladium diacetate Solvents: 1,2-Dichloroethane ;  26 h, 50 °C
2.1 Reagents: Lithium acetate Catalysts: Palladium diacetate Solvents: 1,2-Dichloroethane ;  28 h, 80 °C; 80 °C → rt
2.2 Reagents: Triethylamine ;  rt
3.1 Reagents: Hydrofluoric acid Solvents: Tetrahydrofuran ,  Water ;  0 °C; 1 h, rt
3.2 Reagents: N-Iodosuccinimide ,  Silver fluoride Solvents: Tetrahydrofuran ;  overnight, rt; 8 h, 70 °C
4.1 Reagents: Cesium carbonate Solvents: Methanol ;  0 °C; 3 h, rt
4.2 Reagents: Ammonium chloride Solvents: Dichloromethane ,  Water ;  rt
Reference
Twofold Unsymmetrical C-H Functionalization of PyrDipSi-Substituted Arenes: A General Method for the Synthesis of Substituted meta-Halophenols
Sarkar, Dhruba; et al, Angewandte Chemie, 2013, 52(41), 10800-10804

Production Method 6

Reaction Conditions
1.1 Reagents: Cesium carbonate Solvents: Methanol ;  0 °C; 3 h, rt
1.2 Reagents: Ammonium chloride Solvents: Water ;  rt
Reference
Synthesis of Multisubstituted Arenes via PyrDipSi-Directed Unsymmetrical Iterative C-H Functionalizations
Sarkar, Dhruba; et al, ACS Catalysis, 2015, 5(11), 6792-6801

Production Method 7

Reaction Conditions
1.1 Reagents: Sodium hydroxide Solvents: Ethanol ;  rt; reflux → rt; 24 h, rt → reflux
1.2 Reagents: Hydrochloric acid Solvents: Water ;  rt
Reference
An Efficient and Modular Route to C3*-Tune Phos-Type Ligands
Deng, Xu; et al, Synthesis, 2017, 49(16), 3726-3730

Production Method 8

Reaction Conditions
1.1 Reagents: Sodium hydroxide Solvents: Ethanol ;  5 h, reflux
1.2 Reagents: Hydrochloric acid Solvents: Water ;  neutralized, rt
Reference
A New and Efficient Synthesis of 4-Functionalized Benzo[b]furans from 2,3-Dihalophenols
Sanz, Roberto; et al, Journal of Organic Chemistry, 2005, 70(16), 6548-6551

Production Method 9

Reaction Conditions
1.1 Reagents: Sodium hydroxide Solvents: Ethanol ;  16 h, rt → 90 °C; 90 °C → rt
1.2 Reagents: Hydrochloric acid Solvents: Diethyl ether ,  Water ;  neutralized, 0 °C
Reference
One-Pot Synthesis of Heteroatom-Bridged Cyclic Diaryliodonium Salts
Damrath, Mattis; et al, Organic Letters, 2022, 24(13), 2562-2566

Production Method 10

Reaction Conditions
1.1 Reagents: Hydrofluoric acid Solvents: Tetrahydrofuran ,  Water ;  0 °C; 1 h, rt
1.2 Reagents: N-Iodosuccinimide ,  Silver fluoride Solvents: Tetrahydrofuran ;  overnight, rt; 8 h, 70 °C
2.1 Reagents: Cesium carbonate Solvents: Methanol ;  0 °C; 3 h, rt
2.2 Reagents: Ammonium chloride Solvents: Water ;  rt
Reference
Synthesis of Multisubstituted Arenes via PyrDipSi-Directed Unsymmetrical Iterative C-H Functionalizations
Sarkar, Dhruba; et al, ACS Catalysis, 2015, 5(11), 6792-6801

Production Method 11

Reaction Conditions
1.1 Reagents: Hydrofluoric acid Solvents: Tetrahydrofuran ,  Water ;  0 °C; 1 h, rt
1.2 Reagents: N-Iodosuccinimide ,  Silver fluoride Solvents: Tetrahydrofuran ;  overnight, rt; 8 h, 70 °C
2.1 Reagents: Cesium carbonate Solvents: Methanol ;  0 °C; 3 h, rt
2.2 Reagents: Ammonium chloride Solvents: Dichloromethane ,  Water ;  rt
Reference
Twofold Unsymmetrical C-H Functionalization of PyrDipSi-Substituted Arenes: A General Method for the Synthesis of Substituted meta-Halophenols
Sarkar, Dhruba; et al, Angewandte Chemie, 2013, 52(41), 10800-10804

Production Method 12

Reaction Conditions
1.1 Reagents: Lithium diisopropylamide Solvents: Tetrahydrofuran ;  20 min, -78 °C; 30 min, -78 °C
1.2 Reagents: Iodine ;  30 min, -78 °C; -78 °C → rt
1.3 Reagents: Sodium thiosulfate Solvents: Water ;  rt
2.1 Reagents: Sodium hydroxide Solvents: Ethanol ;  16 h, rt → 90 °C; 90 °C → rt
2.2 Reagents: Hydrochloric acid Solvents: Diethyl ether ,  Water ;  neutralized, 0 °C
Reference
One-Pot Synthesis of Heteroatom-Bridged Cyclic Diaryliodonium Salts
Damrath, Mattis; et al, Organic Letters, 2022, 24(13), 2562-2566

Production Method 13

Reaction Conditions
1.1 Reagents: Lithium diisopropylamide Solvents: Tetrahydrofuran ,  Hexane ;  30 min, -78 °C
1.2 Reagents: Iodine ;  30 min, -78 °C; -78 °C → rt
2.1 Reagents: Sodium hydroxide Solvents: Ethanol ;  4 h, reflux
Reference
Aggregation-responsive ON-OFF-ON fluorescence-switching behaviour of twisted tetrakis(benzo[b]furyl)ethene made by hafnium-mediated McMurry coupling
Hamada, Hiroyoshi; et al, Materials Chemistry Frontiers, 2018, 2(2), 296-299

Production Method 14

Reaction Conditions
1.1 Catalysts: Lithium acetate ,  Palladium diacetate Solvents: 1,2-Dichloroethane ;  28 h, 80 °C; 80 °C → rt
1.2 Reagents: Triethylamine ;  rt
2.1 Reagents: Hydrofluoric acid Solvents: Tetrahydrofuran ,  Water ;  0 °C; 1 h, rt
2.2 Reagents: N-Iodosuccinimide ,  Silver fluoride Solvents: Tetrahydrofuran ;  overnight, rt; 8 h, 70 °C
3.1 Reagents: Cesium carbonate Solvents: Methanol ;  0 °C; 3 h, rt
3.2 Reagents: Ammonium chloride Solvents: Water ;  rt
Reference
Synthesis of Multisubstituted Arenes via PyrDipSi-Directed Unsymmetrical Iterative C-H Functionalizations
Sarkar, Dhruba; et al, ACS Catalysis, 2015, 5(11), 6792-6801

Production Method 15

Reaction Conditions
1.1 Reagents: Lithium acetate Catalysts: Palladium diacetate Solvents: 1,2-Dichloroethane ;  28 h, 80 °C; 80 °C → rt
1.2 Reagents: Triethylamine ;  rt
2.1 Reagents: Hydrofluoric acid Solvents: Tetrahydrofuran ,  Water ;  0 °C; 1 h, rt
2.2 Reagents: N-Iodosuccinimide ,  Silver fluoride Solvents: Tetrahydrofuran ;  overnight, rt; 8 h, 70 °C
3.1 Reagents: Cesium carbonate Solvents: Methanol ;  0 °C; 3 h, rt
3.2 Reagents: Ammonium chloride Solvents: Dichloromethane ,  Water ;  rt
Reference
Twofold Unsymmetrical C-H Functionalization of PyrDipSi-Substituted Arenes: A General Method for the Synthesis of Substituted meta-Halophenols
Sarkar, Dhruba; et al, Angewandte Chemie, 2013, 52(41), 10800-10804

Production Method 16

Reaction Conditions
1.1 Reagents: N-Bromosuccinimide Catalysts: Iodobenzene diacetate ,  Palladium diacetate Solvents: 1,2-Dichloroethane ;  26 h, 50 °C
2.1 Catalysts: Lithium acetate ,  Palladium diacetate Solvents: 1,2-Dichloroethane ;  28 h, 80 °C; 80 °C → rt
2.2 Reagents: Triethylamine ;  rt
3.1 Reagents: Hydrofluoric acid Solvents: Tetrahydrofuran ,  Water ;  0 °C; 1 h, rt
3.2 Reagents: N-Iodosuccinimide ,  Silver fluoride Solvents: Tetrahydrofuran ;  overnight, rt; 8 h, 70 °C
4.1 Reagents: Cesium carbonate Solvents: Methanol ;  0 °C; 3 h, rt
4.2 Reagents: Ammonium chloride Solvents: Water ;  rt
Reference
Synthesis of Multisubstituted Arenes via PyrDipSi-Directed Unsymmetrical Iterative C-H Functionalizations
Sarkar, Dhruba; et al, ACS Catalysis, 2015, 5(11), 6792-6801

Production Method 17

Reaction Conditions
1.1 Reagents: Tripotassium phosphate Catalysts: Dirhodium tetraacetate Solvents: 1,4-Dioxane ;  7 h, 90 °C
2.1 Reagents: N-Bromosuccinimide Catalysts: Iodobenzene diacetate ,  Palladium diacetate Solvents: 1,2-Dichloroethane ;  26 h, 50 °C
3.1 Catalysts: Lithium acetate ,  Palladium diacetate Solvents: 1,2-Dichloroethane ;  28 h, 80 °C; 80 °C → rt
3.2 Reagents: Triethylamine ;  rt
4.1 Reagents: Hydrofluoric acid Solvents: Tetrahydrofuran ,  Water ;  0 °C; 1 h, rt
4.2 Reagents: N-Iodosuccinimide ,  Silver fluoride Solvents: Tetrahydrofuran ;  overnight, rt; 8 h, 70 °C
5.1 Reagents: Cesium carbonate Solvents: Methanol ;  0 °C; 3 h, rt
5.2 Reagents: Ammonium chloride Solvents: Water ;  rt
Reference
Synthesis of Multisubstituted Arenes via PyrDipSi-Directed Unsymmetrical Iterative C-H Functionalizations
Sarkar, Dhruba; et al, ACS Catalysis, 2015, 5(11), 6792-6801

3-Bromo-2-iodophenol Raw materials

3-Bromo-2-iodophenol Preparation Products

3-Bromo-2-iodophenol Suppliers

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(CAS:855836-52-1)3-Bromo-2-iodophenol
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Quantity:5g/10g/25g
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 08:00
Price ($):168.0/336.0/839.0
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Additional information on 3-Bromo-2-iodophenol

3-Bromo-2-iodophenol (CAS No. 855836-52-1): An Overview of Its Properties, Applications, and Recent Research

3-Bromo-2-iodophenol (CAS No. 855836-52-1) is a halogenated phenolic compound that has garnered significant attention in the fields of organic chemistry, medicinal chemistry, and materials science. This compound is characterized by its unique structure, which includes a phenol ring substituted with a bromine atom at the 3-position and an iodine atom at the 2-position. The combination of these halogen substituents imparts distinct chemical and physical properties to the molecule, making it a valuable intermediate in various synthetic pathways and a subject of ongoing research.

The chemical structure of 3-Bromo-2-iodophenol can be represented as C6H3BrIOH. The presence of the bromine and iodine atoms significantly influences the reactivity and stability of the molecule. Bromine, being less electronegative than iodine, can facilitate certain types of reactions, such as nucleophilic substitution and elimination processes. On the other hand, the iodine atom can participate in various organometallic reactions, making 3-Bromo-2-iodophenol a versatile starting material for the synthesis of more complex organic molecules.

In recent years, 3-Bromo-2-iodophenol has been extensively studied for its potential applications in medicinal chemistry. One notable area of research is its use as an intermediate in the synthesis of pharmaceutical compounds. The halogenated phenolic structure provides a platform for the introduction of various functional groups, which can be tailored to enhance the biological activity and pharmacological properties of target molecules. For example, studies have shown that derivatives of 3-Bromo-2-iodophenol can exhibit anti-inflammatory, antimicrobial, and anticancer activities.

A recent study published in the Journal of Medicinal Chemistry explored the use of 3-Bromo-2-iodophenol in the development of novel antiviral agents. The researchers synthesized a series of derivatives by introducing different substituents at various positions on the phenolic ring. These derivatives were tested against several viral strains, including influenza and herpes simplex viruses. The results indicated that certain derivatives exhibited potent antiviral activity with low cytotoxicity, highlighting the potential of 3-Bromo-2-iodophenol as a lead compound for further drug development.

Beyond its applications in medicinal chemistry, 3-Bromo-2-iodophenol has also found use in materials science. The unique electronic properties conferred by the bromine and iodine substituents make it suitable for applications in organic electronics and photovoltaic materials. For instance, researchers at a leading materials science institute have utilized 3-Bromo-2-iodophenol as a building block for constructing conjugated polymers with enhanced charge transport properties. These polymers have shown promise in organic solar cells and field-effect transistors.

The synthetic versatility of 3-Bromo-2-iodophenol is another factor contributing to its widespread use in research laboratories and industrial settings. Various synthetic routes have been developed to produce this compound efficiently on both small and large scales. One common method involves the bromination and iodination of phenol using appropriate reagents under controlled conditions. The choice of reagents and reaction conditions can significantly impact the yield and purity of the final product.

In addition to its synthetic utility, 3-Bromo-2-iodophenol has been studied for its environmental impact. Researchers have investigated its biodegradability and potential toxicity to ensure that it can be used safely in various applications without causing harm to ecosystems or human health. Studies have shown that under certain conditions, 3-Bromo-2-iodophenol can be biodegraded by microorganisms present in soil and water environments.

The ongoing research on 3-Bromo-2-iodophenol continues to uncover new applications and properties that could have significant implications for various industries. For example, recent advances in green chemistry have led to the development of more sustainable methods for synthesizing this compound using environmentally friendly reagents and processes. These developments not only reduce the environmental footprint but also make it more accessible for large-scale production.

In conclusion, 3-Bromo-2-iodophenol (CAS No. 855836-52-1) is a versatile halogenated phenolic compound with a wide range of applications in medicinal chemistry, materials science, and synthetic organic chemistry. Its unique structure and properties make it an important intermediate in various synthetic pathways and a subject of ongoing research. As new studies continue to explore its potential uses and improve its synthesis methods, 3-Bromo-2-iodophenol is poised to play an increasingly significant role in advancing scientific knowledge and technological innovation.

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(CAS:855836-52-1)3-Bromo-2-iodophenol
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Price ($):168.0/336.0/839.0
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